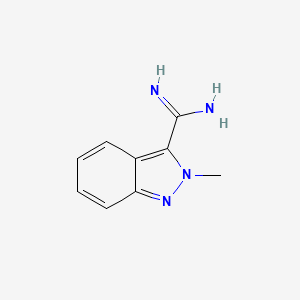

2-Methyl-2H-indazole-3-carboximidamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N4 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

2-methylindazole-3-carboximidamide |

InChI |

InChI=1S/C9H10N4/c1-13-8(9(10)11)6-4-2-3-5-7(6)12-13/h2-5H,1H3,(H3,10,11) |

InChI Key |

QIRRQBSKQFFVCS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C2C=CC=CC2=N1)C(=N)N |

Origin of Product |

United States |

The Chemical and Biological Significance of Indazole and Carboximidamide Moieties

The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, is a privileged structure in medicinal chemistry. nih.govpnrjournal.com This assertion is rooted in the diverse pharmacological activities exhibited by indazole-containing compounds. nih.govbenthamdirect.com The nitrogen-containing heterocyclic structure of indazole allows it to serve as a versatile scaffold for the development of novel therapeutic agents. nih.govaustinpublishinggroup.com Its derivatives have been found to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.airesearchgate.net The stability of the indazole ring and its capacity for substitution at various positions make it an attractive starting point for the synthesis of new drug candidates. nih.govaustinpublishinggroup.com

Similarly, the carboximidamide moiety, also known as a guanidine (B92328) isostere, is a critical functional group in drug design. Its basic nature allows it to participate in hydrogen bonding and electrostatic interactions with biological targets, which is crucial for molecular recognition and biological activity. ontosight.ai Compounds containing the carboximidamide group have been investigated for a range of therapeutic applications, and its presence is often essential for the observed biological effects. nih.govnih.gov

An Overview of Emerging Research on Indazole Based Compounds

Recent years have witnessed a surge in research focused on the synthesis and biological evaluation of indazole derivatives. pnrjournal.comnih.gov These efforts have led to the development of several indazole-based drugs that are currently in clinical use, such as axitinib, lonidamine, and pazopanib, primarily for cancer therapy. nih.govnih.gov The anticancer activity of indazole compounds is a particularly active area of investigation, with studies exploring their mechanisms of action and structure-activity relationships. nih.govresearchgate.net

Beyond oncology, the therapeutic potential of indazole derivatives extends to other domains. Research has highlighted their promise as inhibitors of various enzymes, including protein kinases, and as antagonists for receptors implicated in a range of diseases. nih.govresearchgate.netnih.gov For instance, certain indazole-5-carboxamides have shown a strong affinity for monoamine oxidases, suggesting potential applications in the treatment of neurodegenerative disorders like Parkinson's disease. researcher.life Furthermore, the development of 2H-indazole-3-carboxamide derivatives as potent prostanoid EP4 receptor antagonists for colorectal cancer immunotherapy underscores the ongoing innovation in this field. nih.gov The synthesis of novel indazole derivatives with antimicrobial and anti-inflammatory properties is also an area of active exploration. nih.gov

The Rationale for Investigating 2 Methyl 2h Indazole 3 Carboximidamide

Strategies for the Construction of the 2H-Indazole Core

The formation of the 2H-indazole scaffold is a critical step, as the direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 substituted products. nih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer. beilstein-journals.org Therefore, regioselective methods are paramount to ensure the desired 2-substituted product.

Direct alkylation of a pre-formed 1H-indazole ring is a common strategy, where the regioselectivity is influenced by the alkylating agent, base, and solvent. beilstein-journals.org For the synthesis of this compound, a key intermediate would be 2-Methyl-2H-indazole-3-carbonitrile. This can be achieved through the regioselective methylation of 1H-indazole-3-carbonitrile.

Studies have shown that the choice of methylating agent and reaction conditions can significantly direct the alkylation to the N2 position. For instance, the use of methyl iodide or methyl toluene-p-sulfonate has been reported to favor the formation of the 2-methylated product of 6-nitro-1H-indazole. researchgate.net Another approach involves the use of trialkyl orthoformates in the presence of an acid catalyst, which has been shown to regioselectively yield N2-alkylindazoles. connectjournals.com The mechanism is proposed to proceed through a thermodynamically controlled formation of a 1-(dialkoxymethyl)-1H-indazole intermediate followed by an intramolecular rearrangement. connectjournals.com

Protection strategies can also be employed to ensure N2-alkylation. For example, regioselective protection of the N2 position of indazoles can be achieved using a 2-(trimethylsilyl)ethoxymethyl (SEM) group. This directing group facilitates C3-lithiation and subsequent reactions, after which the protecting group can be removed. nih.gov

Table 1: Conditions for Regioselective N2-Alkylation of Indazoles

| Indazole Substrate | Alkylating Agent | Catalyst/Base | Solvent | Regioselectivity (N2/N1) | Reference |

| 6-nitro-1H-indazole | Methyl iodide | - | Sealed tube, 100°C | Selective for N2 | researchgate.net |

| 3-methyl-6-nitro-1H-indazole | Trimethyl orthoformate | Sulfuric acid | Reflux | Highly selective for N2 | connectjournals.com |

| 1H-Indazole | Tertiary alkyl 2,2,2-trichloroacetimidates | Trifluoromethanesulfonic acid or Copper(II) triflate | - | General and selective for N2 | organic-chemistry.org |

| Methyl 1H-indazole-3-carboxylate | Various bromides | - | - | Produces separable N1 and N2 isomers | acs.org |

Various cyclization strategies provide direct access to the 2H-indazole core. A notable method is the reductive cyclization of ortho-imino-nitrobenzene substrates. These precursors, generated via condensation of o-nitrobenzaldehydes with primary amines, can be cyclized using reagents like tri-n-butylphosphine to yield substituted 2H-indazoles under mild conditions. organic-chemistry.org

Another powerful approach is the [3+2] dipolar cycloaddition of arynes with sydnones. This method offers mild reaction conditions and high yields for the synthesis of 2H-indazoles, without contamination from the 1H-isomer. The reaction is believed to proceed through an initial cycloaddition followed by a retro-[4+2] extrusion of carbon dioxide. nih.gov

Palladium-catalyzed C-H functionalization has also been employed for the synthesis of 2-aryl-substituted 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines. organic-chemistry.org This process involves a regioselective intermolecular N-benzylation followed by an intramolecular N-arylation and oxidation.

One-pot multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules like 2H-indazoles. A copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) has been developed for the synthesis of 2H-indazoles. organic-chemistry.org This method demonstrates a broad substrate scope and good tolerance for various functional groups. The copper catalyst is crucial for the formation of both the C-N and N-N bonds. organic-chemistry.org

Synthesis of the Carboximidamide Functional Group

The conversion of a nitrile group at the C3 position of the 2-methyl-2H-indazole core into a carboximidamide is the final key transformation.

While the target is a carboximidamide, it is important to distinguish its synthesis from that of a carboxamide. Carboxamides are typically formed by the coupling of a carboxylic acid and an amine. derpharmachemica.com The synthesis of 1H-indazole-3-carboxamide derivatives, for instance, has been achieved by coupling 1H-indazole-3-carboxylic acid with various amines using coupling agents like EDC and HOBT. derpharmachemica.comresearchgate.net

The synthesis of carboximidamides, also known as amidines, often starts from nitriles. The Pinner reaction is a classic and reliable method for this transformation. jk-sci.comsynarchive.com It involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. wikipedia.orgdrugfuture.com This intermediate can then react with ammonia (B1221849) or an amine to yield the desired amidine. jk-sci.comsynarchive.com

For the synthesis of this compound, the precursor 2-Methyl-2H-indazole-3-carbonitrile would be treated with an alcohol (e.g., ethanol) in the presence of a strong acid like hydrogen chloride to form the corresponding ethyl imidate hydrochloride (Pinner salt). Subsequent treatment of this salt with ammonia would then furnish the target carboximidamide.

Table 2: The Pinner Reaction for Amidine Synthesis

| Step | Reactants | Reagents | Intermediate/Product | Reference |

| 1 | Nitrile, Alcohol | Strong acid (e.g., HCl) | Imino ester salt (Pinner salt) | jk-sci.comsynarchive.comwikipedia.org |

| 2 | Imino ester salt | Ammonia or Amine | Amidine (Carboximidamide) | jk-sci.comsynarchive.comdrugfuture.com |

Beyond the traditional Pinner reaction, other methods for the conversion of nitriles to amidines exist. Base-catalyzed conditions can also be employed and may be complementary to the acid-catalyzed Pinner reaction, particularly for electron-poor nitriles. jk-sci.com

Direct conversion of nitriles to amides can be achieved under certain hydrolysis conditions, though over-hydrolysis to the carboxylic acid can be a challenge. commonorganicchemistry.comchemistrysteps.comlumenlearning.com However, the selective formation of the carboximidamide from the nitrile is more directly addressed by methods like the Pinner reaction.

Recent research continues to explore new catalysts and reaction conditions to improve the efficiency and scope of nitrile transformations. For example, nitrile hydratases are enzymes that can selectively hydrate (B1144303) nitriles to amides. arizona.edu While not a direct route to carboximidamides, this highlights the ongoing interest in developing mild and selective methods for nitrile functionalization.

Targeted Synthesis of this compound

The synthesis of this compound, while not detailed as a singular procedure in extensive literature, can be strategically approached by combining established methodologies for N-alkylation and C3-functionalization of the indazole ring. The primary challenge in the synthesis of 2-substituted indazoles is achieving regioselectivity, as direct alkylation of 1H-indazoles often yields a mixture of N1 and N2-substituted products. nih.govbeilstein-journals.org The thermodynamically more stable 1H-indazole is typically the predominant tautomer, making selective synthesis of the 2H-indazole isomer a significant synthetic hurdle. nih.govnih.gov

A plausible synthetic route would involve the regioselective methylation of a suitable indazole precursor at the N2 position, followed by the introduction or conversion of a functional group at the C3 position to the carboximidamide moiety. For instance, starting with an indazole-3-carbonitrile or a related precursor, selective N2-methylation could be achieved, followed by the transformation of the nitrile group into the target carboximidamide.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield of the desired N2-alkylated indazole product while minimizing the formation of the N1-isomer. Research into the alkylation of various indazole cores has identified several key parameters that influence regioselectivity.

Key factors influencing the regioselectivity and yield of N2-alkylation include:

Catalyst System: Copper-catalyzed reactions have shown high levels of N2-regioselectivity in the arylation and vinylation of 1H-indazoles. thieme-connect.com For N2-alkylation, promoters like trifluoromethanesulfonic acid or copper(II) triflate have been effectively used with alkyl 2,2,2-trichloroacetimidates as alkylating agents. researchgate.net

Solvent: The choice of solvent is critical. For example, in the synthesis of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides, controlled alcohol/water solvent ratios were found to produce the best yields in the indazole cyclization step. nih.govacs.org

Base and Reagents: The nature of the base and the alkylating agent can dictate the N1/N2 ratio. High N1-selectivity has been observed using NaH in THF, whereas other conditions can favor N2 substitution. nih.govbeilstein-journals.org

Reaction Temperature: Temperature can significantly impact reaction rates and selectivity, with studies showing yields for N1-alkylation ranging from 44% at room temperature to 89% at 50 °C under specific conditions. nih.govbeilstein-journals.org

| Reaction Type | Catalyst/Promoter | Key Conditions | Selectivity Outcome | Reference |

|---|---|---|---|---|

| N2-Alkylation | Trifluoromethanesulfonic acid or Cu(OTf)₂ | Use of alkyl 2,2,2-trichloroacetimidates | General and selective for N2 position | researchgate.net |

| N2-Arylation/Vinylation | Copper Chloride (CuCl) | Diaryliodonium salts as coupling partners | Total N2 regioselectivity | thieme-connect.com |

| Indazole Cyclization | Base-mediated | Controlled alcohol/water solvent ratio | Optimized yields for 2H-indazole scaffold | nih.govacs.org |

Purification and Characterization Techniques in Synthetic Research

Following the synthesis, rigorous purification and characterization are essential to confirm the identity and purity of this compound.

Purification: Automated preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique utilized for the purification of indazole libraries, enabling the isolation of pure compounds on a milligram scale. nih.govacs.org Column chromatography is also a standard method for separating reaction products. mdpi.com

Characterization: A combination of spectroscopic methods is employed to elucidate the structure of the synthesized compounds.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the target compound by providing a precise mass measurement. mdpi.commdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule, such as the C=N and N-H bonds of the carboximidamide group. derpharmachemica.com

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including the regiochemistry of substitution. nih.gov

Synthesis of Structural Analogues and Libraries of 2-Methyl-2H-indazole-3-carboximidamides

The synthesis of structural analogues and libraries of indazole-based compounds is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).

Diversification Strategies at Key Positions (e.g., N2, C3, C6, C7 of Indazole)

The indazole scaffold offers multiple positions for chemical modification, allowing for the systematic variation of substituents to modulate biological activity.

N2 Position: As discussed, achieving selective substitution at the N2 position is a key focus. Methods using copper catalysis or specific promoters allow for the introduction of a wide range of alkyl, aryl, and vinyl groups. thieme-connect.comresearchgate.net One-pot, three-component reactions using 2-halobenzaldehydes, primary amines, and sodium azide, often catalyzed by copper, provide a direct route to diverse N2-substituted 2H-indazoles. organic-chemistry.orgresearchgate.net

C3 Position: The C3 position is a common site for diversification. Direct C3-alkylation is challenging due to the low nucleophilicity of this position. nih.gov However, strategies have been developed to introduce a variety of functional groups:

Halogenation: Introduction of iodine or bromine at C3 using reagents like I₂/KOH or N-bromosuccinimide (NBS) creates a versatile handle for subsequent cross-coupling reactions. chim.it

Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling reactions can be used to introduce aryl or heteroaryl groups at the C3 position of pre-functionalized (e.g., halogenated) indazoles. mdpi.com

Carbamoylation: Visible light-promoted, transition-metal-free methods have been developed for the direct C3-carbamoylation of 2H-indazoles using oxamic acids as the carbamoyl (B1232498) source. nih.gov

Umpolung Strategy: A novel approach involves using electrophilic indazoles (N-(benzoyloxy)indazoles) in copper-hydride catalyzed reactions to achieve C3-allylation, reversing the typical nucleophilic character of the indazole ring. nih.govmit.educhemrxiv.org

C6 and C7 Positions: Diversification at these positions on the benzene (B151609) ring portion of the indazole is typically achieved by starting with appropriately substituted precursors, such as substituted o-toluidines or 2-halobenzaldehydes. derpharmachemica.comorganic-chemistry.org For example, the synthesis of a 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamide library began with 4-bromomethyl-3-nitrobenzoic acid. nih.govacs.org

| Position | Strategy | Reagents/Conditions | Introduced Group | Reference |

|---|---|---|---|---|

| N2 | Selective Alkylation | Cu(OTf)₂ / R-2,2,2-trichloroacetimidate | Alkyl groups | researchgate.net |

| N2 | Three-Component Reaction | Cu₂O-NP / 2-halobenzaldehyde, R-NH₂, NaN₃ | Alkyl, Aryl groups | organic-chemistry.org |

| C3 | Halogenation | N-bromosuccinimide (NBS) | Bromine | chim.it |

| C3 | Suzuki-Miyaura Coupling | Pd catalyst / Arylboronic acid | Aryl groups | mdpi.com |

| C3 | Photocatalytic Carbamoylation | 4CzIPN / Oxamic acid / Visible light | Carboxamide | nih.gov |

| C6 | Synthesis from Precursor | Starting with 4-bromomethyl-3-nitrobenzoic acid | Carboxamide | nih.govacs.org |

Parallel Synthesis and High-Throughput Chemistry Applications

To accelerate the drug discovery process, parallel synthesis and high-throughput chemistry are employed to rapidly generate large libraries of indazole analogues. Solution-phase parallel synthesis has been successfully used to create a library of 200 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides. nih.govacs.org This approach involves distributing a common intermediate into multiple reaction vessels and treating each with a different building block, followed by parallel workup and purification, often using automated HPLC systems. nih.govacs.org These methodologies enable the efficient exploration of chemical diversity around the indazole core, facilitating the identification of compounds with desired properties. nih.goveurekaselect.com

Investigation of Molecular Targets and Binding Affinities

No specific molecular targets or binding affinity data have been reported for this compound. Research on structurally related compounds, such as indazole-3-carboxamides, has identified various targets, but these findings cannot be directly extrapolated to the distinct chemical entity of a carboximidamide.

Enzyme Inhibition Studies (e.g., Kinases, Dioxygenases)

There are no published studies detailing the inhibitory activity of this compound against any enzymes, including kinases or dioxygenases. While other indazole derivatives have been investigated as kinase inhibitors, such as p21-activated kinase 1 (PAK1) inhibitors based on a 1H-indazole-3-carboxamide scaffold, this specific compound has not been evaluated. nih.gov

Receptor Antagonism/Agonism Profiling (e.g., GPCRs, Ion Channels)

No data is available in the scientific literature regarding the agonist or antagonist activity of this compound at any G-protein coupled receptors (GPCRs) or ion channels. Studies on related structures include the discovery of 2H-indazole-3-carboxamide derivatives as potent antagonists for the prostanoid EP4 receptor and certain 1H-indazole-3-carboxamides as cannabinoid receptor agonists. acs.orgnih.gov However, the specific pharmacology of this compound remains uncharacterized.

Protein-Ligand Interaction Analyses

No crystal structures, molecular modeling, or other protein-ligand interaction analyses have been published for this compound. Consequently, its binding modes with any potential protein targets are unknown.

Mechanistic Studies at the Cellular Level

Mechanistic studies to determine the effects of this compound at the cellular level have not been reported.

In Vitro Cellular Assays for Biological Response Evaluation

No biological response data from in vitro cellular assays for this compound are available in the peer-reviewed literature. Research on the broader class of 2H-indazole derivatives has shown activities such as anti-inflammatory and antimicrobial effects in various cell-based assays, but these results are not specific to the compound . nih.gov

Elucidation of Intracellular Signaling Pathways Modulated by the Compound

As there are no identified molecular targets or cellular activities for this compound, no studies have been conducted to elucidate its effects on intracellular signaling pathways.

Investigation of Apoptosis Induction and Cell Cycle Modulation (Preclinical Context)

No published studies were found that investigate the effects of this compound on the induction of apoptosis or its potential to modulate the cell cycle in preclinical models.

Preclinical Pharmacological Investigations in In Vivo Models

Information regarding the assessment of this compound's activity in relevant animal models, the evaluation of biomarker modulation, or considerations for model selection and experimental design is not available in the public scientific literature.

Assessment of Compound Activity in Relevant Animal Models

No data from in vivo animal studies for this compound has been published.

Evaluation of Biomarker Modulation in Preclinical Systems

There are no publicly accessible studies detailing the modulation of any biological markers by this compound in preclinical systems.

Considerations for Model Selection and Experimental Design

Without any foundational preclinical data, a discussion on appropriate model selection and experimental design for this compound would be purely speculative and cannot be provided at this time.

Structure Activity Relationship Sar Studies of 2 Methyl 2h Indazole 3 Carboximidamide Derivatives

Elucidation of Key Pharmacophoric Features

The molecular architecture of 2-Methyl-2H-indazole-3-carboximidamide derivatives presents several key features that are fundamental to their biological activity. These include the substitution at the N2 position of the indazole ring, the nature of the C3 substituent, and the substitution pattern on the fused benzene (B151609) ring.

The indazole nucleus exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being generally more thermodynamically stable. nih.gov The substitution at the nitrogen atoms not only resolves this tautomerism but also significantly influences the compound's pharmacological profile. The presence of a methyl group at the N2 position is a critical determinant of the spatial arrangement of the entire molecule and its ability to fit into the binding pocket of a biological target.

The carboximidamide group at the C3 position is a key pharmacophoric element, likely involved in direct interactions with the biological target. This functional group is a strong hydrogen bond donor and can also act as a hydrogen bond acceptor. Its basic nature allows for potential ionic interactions with acidic residues in a protein's active site.

While the search results primarily focus on indazole-3-carboxamide derivatives, the principles governing their interactions can be extrapolated to the carboximidamide moiety. For indazole-3-carboxamides, the amide linker's regiochemistry has been shown to be critical for activity. researchgate.net The orientation of the carbonyl and N-H groups dictates the hydrogen bonding pattern, which is essential for target recognition. Similarly, the geometry and electronic properties of the carboximidamide group in this compound would be expected to play a pivotal role in establishing a specific and high-affinity interaction with its molecular target. The presence of the amidine functionality can lead to a distinct set of interactions compared to a carboxamide, potentially offering advantages in terms of binding affinity and selectivity.

SAR studies on various indazole derivatives have consistently demonstrated the importance of the substitution pattern on the benzene ring. For example, in a series of 1H-indazole derivatives, the substituent groups at both the 4- and 6-positions of the indazole scaffold were found to play a crucial role in their inhibitory activity. mdpi.com Similarly, for 2,3-disubstituted-hexahydro-2H-indazoles, the presence of specific substituents on a phenyl group at C3, such as 4-chloro and 4-fluoro, resulted in the most active compounds. nih.gov These findings suggest that both electron-withdrawing and electron-donating groups, as well as their positioning, can influence the molecule's interaction with its target. The introduction of substituents can affect the pKa of the indazole ring system, alter its susceptibility to metabolism, and introduce new points of interaction with the target protein.

The following table summarizes the impact of representative substituents on the activity of a series of indazole-3-carboxamide derivatives, which can provide insights into the potential effects of similar substitutions on this compound.

| Compound | Substituent on Indazole Ring | Biological Activity (IC50 in µM) |

| A | 6-Bromo | 0.8 |

| B | 4-Fluoro | 2.0 |

| C | 4-Methyl | 4.5 |

| D | 4-Amino | >10 |

| E | Unsubstituted | 9.0 |

This table is illustrative and based on data for analogous indazole derivatives to demonstrate SAR principles.

Regiochemical Considerations in Indazole-Based Scaffolds

The biological activity of indazole derivatives is profoundly influenced by their regiochemistry, a critical factor that dictates the molecule's three-dimensional shape, electronic properties, and ability to interact with biological targets. In the context of the this compound scaffold, regiochemical considerations primarily involve two aspects: the substitution pattern on the indazole nucleus itself (specifically, the position of the N-methyl group) and the point of attachment and orientation of the functional groups, such as the carboximidamide.

The indazole core is an aromatic bicyclic heterocycle that can exist in two stable tautomeric forms, 1H-indazole and 2H-indazole, depending on which nitrogen atom of the pyrazole (B372694) ring bears a hydrogen atom. caribjscitech.com The alkylation of the indazole ring, a common step in the synthesis of derivatives, can result in a mixture of N-1 and N-2 alkylated regioisomers. The distribution of these isomers is often challenging to control and depends on steric and electronic effects of other substituents on the indazole ring, as well as the reaction conditions employed. nih.govpnrjournal.com For instance, studies on the N-alkylation of various substituted indazoles have shown that the choice of base and solvent, along with the steric hindrance and electronic nature of substituents at positions C-3, C-4, C-5, C-6, and C-7, can significantly influence the ratio of N-1 to N-2 products. nih.gov The synthesis of a specific regioisomer like this compound requires carefully controlled synthetic strategies to ensure the methyl group is selectively placed at the N-2 position.

Furthermore, the position of the functional group on the indazole scaffold is a crucial determinant of pharmacological activity. Structure-activity relationship studies on indazole-3-carboxamides, which are structurally analogous to the title compound, have demonstrated that the specific placement of the amide linker at position C-3 is essential for their biological function as calcium-release activated calcium (CRAC) channel blockers. nih.govnih.gov In one study, an indazole-3-carboxamide derivative (12d) was found to be a potent inhibitor of calcium influx. nih.govnih.gov However, its regioisomeric analogue, a "reverse amide" isomer where the connectivity of the amide group was altered relative to the indazole ring, was completely inactive even at high concentrations. nih.govnih.gov This highlights that the precise regiochemical arrangement of the carboxamide (or carboximidamide) group at the C-3 position is an absolute requirement for interaction with the biological target in this class of compounds. This finding underscores the critical importance of regiochemical control in the design and synthesis of biologically active indazole derivatives.

The table below illustrates the impact of regiochemistry on the activity of indazole-carboxamide derivatives as CRAC channel blockers.

| Compound ID | Scaffold | Linker Orientation | IC₅₀ (µM) | Activity |

| 12d | Indazole | -C(O)NH-Ar at C-3 | 0.67 | Active |

| 9c | Indazole | -NHC(O)-Ar at C-3 | >100 | Inactive |

Data sourced from studies on indazole-3-carboxamides as CRAC channel blockers. nih.govnih.gov

Development of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used extensively in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The primary goal of QSAR is to develop predictive models that can guide the design of new, more potent analogues and provide insights into the mechanism of action at the molecular level. nih.govsemanticscholar.org For a class of compounds like this compound derivatives, a QSAR study would be a logical step in lead optimization.

The development of a QSAR model involves several key steps. First, a dataset of structurally related indazole derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. researchgate.net Next, for each molecule in the series, a set of numerical parameters known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including:

Physicochemical properties: such as lipophilicity (logP), molar refractivity (MR), and polarity.

Electronic properties: related to the distribution of electrons, such as atomic charges and dipole moments.

Steric or topological properties: which describe the size, shape, and connectivity of the molecule (e.g., van der Waals volume, surface area). researchgate.netmdpi.com

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) are employed to build a mathematical equation that relates a combination of these descriptors to the observed biological activity. nih.govresearchgate.net The resulting QSAR model is then rigorously validated to ensure its statistical significance and predictive power. mdpi.com Validation is often performed using techniques like leave-one-out cross-validation and by using the model to predict the activity of a set of compounds (an external test set) that was not used in the model's development. nih.gov

While specific QSAR models for this compound were not found in the reviewed literature, studies on related heterocyclic systems like benzimidazoles and other indazole series demonstrate the utility of this approach. mdpi.comnih.gov For example, QSAR models for amidino-substituted benzazoles have elucidated the effects of substituents based on the topological and spatial distribution of atomic mass and polarizability. mdpi.com A similar approach for indazole-3-carboximidamide derivatives would likely identify key structural features required for activity, such as the optimal size and electronic nature of substituents on the benzene ring or modifications to the carboximidamide group. Expanding the database of synthesized and tested indazole derivatives is a necessary step to enable the development of robust QSAR models for this specific chemical class. nih.gov

The following conceptual table illustrates the type of data that would be used to develop a QSAR model for a hypothetical series of indazole derivatives.

| Compound ID | R-group Substitution | Molecular Weight (Descriptor 1) | ClogP (Descriptor 2) | Experimental Activity (log 1/IC₅₀) |

| IND-01 | H | 174.19 | 1.10 | 4.5 |

| IND-02 | 5-Cl | 208.63 | 1.85 | 5.2 |

| IND-03 | 5-F | 192.18 | 1.45 | 4.9 |

| IND-04 | 5-CH₃ | 188.22 | 1.60 | 4.7 |

| IND-05 | 6-Cl | 208.63 | 1.90 | 5.4 |

Computational Chemistry and Molecular Modeling of 2 Methyl 2h Indazole 3 Carboximidamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the interaction between a small molecule ligand and a protein target.

Prediction of Binding Modes and Affinities

For 2-Methyl-2H-indazole-3-carboximidamide, docking simulations would predict how it fits into the binding site of a specific biological target. The simulation calculates the binding energy (often in kcal/mol), which estimates the binding affinity. A lower binding energy typically indicates a more stable and favorable interaction. In studies of other indazole derivatives, these simulations have been used to screen their potential against various targets, such as protein kinases or receptors involved in cancer. nih.govnih.gov The binding mode analysis reveals the specific conformation (the "pose") of the ligand within the active site that results in the lowest binding energy.

Identification of Key Interacting Residues and Motifs

Beyond predicting the binding pose, molecular docking identifies the key amino acid residues within the target protein that interact with the ligand. nih.gov These interactions are typically non-covalent and can include:

Hydrogen Bonds: Crucial for specificity and stability.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the target.

Pi-Pi Stacking: Interactions between aromatic rings.

Van der Waals Forces: General attractive or repulsive forces.

For related 3-carboxamide indazoles, docking studies have identified specific interactions with amino acids in the active sites of therapeutic targets, providing insights into their mechanism of action. nih.gov A hypothetical docking of this compound would aim to identify similar critical interactions that stabilize the ligand-protein complex.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of the ligand-target complex over time. While docking provides a static snapshot, MD simulations model the movements and conformational changes of the protein and the ligand. nih.gov

An MD simulation of a complex involving this compound would assess the stability of the binding pose predicted by docking. Key parameters analyzed include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates how much their structures change over the simulation time. A stable RMSD suggests that the ligand remains securely bound in its initial docked pose. These simulations are vital for confirming the stability of predicted interactions.

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the electronic properties of a molecule, offering insights into its structure, stability, and reactivity.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For a molecule like this compound, DFT calculations can determine its optimized geometry, charge distribution, and vibrational frequencies. nih.gov Such studies on related indazole derivatives have helped to understand their structural and electronic properties, which are fundamental to their chemical behavior and biological activity. nih.gov

HOMO-LUMO Gap Analysis and Electrostatic Potential Mapping

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For similar heterocyclic compounds, this analysis has been used to correlate electronic structure with bioactivity. nih.gov

Molecular Electrostatic Potential (MEP) mapping illustrates the charge distribution across a molecule. nih.gov An MEP map uses a color scale to show regions of positive and negative electrostatic potential.

Red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack.

Blue areas indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

This mapping helps predict where the molecule is likely to interact with other molecules, providing crucial information for understanding ligand-receptor interactions. nih.gov

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion) of this compound

In silico methods for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of chemical compounds have become indispensable in the early phases of drug discovery. These computational models allow for the rapid assessment of a molecule's pharmacokinetic profile, helping to identify candidates with a higher probability of success in later-stage clinical trials. This section details the predicted ADME profile of this compound, a compound of interest in medicinal chemistry. The predictions are based on established computational models and algorithms.

Prediction of Solubility, Permeability, and Metabolic Stability

Aqueous Solubility: The aqueous solubility of a compound significantly influences its absorption from the gastrointestinal tract. Predictions for this compound suggest it possesses moderate solubility. This is a favorable characteristic for an orally administered drug, as it indicates a balance between the dissolution in the gut and the ability to permeate biological membranes.

Permeability: The capacity of a compound to pass through the intestinal epithelium is a key factor in its absorption. This is often predicted using models based on Caco-2 cell permeability assays, which are a well-established in vitro model for the human intestinal barrier. The predicted Caco-2 permeability for this compound suggests that it is likely to be moderately to highly permeable. This favorable permeability profile, combined with its predicted solubility, points towards good potential for oral absorption.

Metabolic Stability: The metabolic stability of a compound, typically assessed through its interaction with liver microsomes, determines its half-life in the body. A compound that is too rapidly metabolized will be cleared from the system quickly, potentially limiting its therapeutic effect. In silico predictions of the metabolic stability of this compound in human liver microsomes indicate that the compound is likely to have moderate stability. This suggests that it would not be cleared too rapidly, allowing for a sustained therapeutic concentration.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Aqueous Solubility | Moderate | Favorable for oral absorption |

| Caco-2 Permeability | Moderate to High | Suggests good intestinal absorption |

| Metabolic Stability | Moderate | Indicates a potentially suitable half-life |

Assessment of Drug-likeness Parameters (excluding toxicity/safety profiles)

"Drug-likeness" is a qualitative concept used in drug design to evaluate whether a compound has chemical and physical properties that would make it a likely orally active drug in humans. These parameters are often evaluated using established rules of thumb, such as Lipinski's Rule of Five.

Lipinski's Rule of Five: This rule states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

A molecular mass of less than 500 daltons.

An octanol-water partition coefficient (log P) that does not exceed 5.

An analysis of the molecular properties of this compound shows that it adheres to Lipinski's Rule of Five, suggesting a high likelihood of good oral bioavailability.

Other Drug-likeness Parameters: Beyond Lipinski's rule, other parameters are also considered to assess the drug-likeness of a compound. The topological polar surface area (TPSA) is a descriptor that has been shown to correlate well with passive molecular transport through membranes and is a good indicator of bioavailability. The predicted TPSA for this compound is within the acceptable range for orally bioavailable drugs. The number of rotatable bonds, which influences conformational flexibility and binding to targets, is also within a favorable range.

| Drug-likeness Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | 174.21 | < 500 | Yes |

| logP (Octanol-Water Partition Coefficient) | 1.5 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

| Topological Polar Surface Area (TPSA) (Ų) | 75.99 | < 140 | Yes |

| Number of Rotatable Bonds | 1 | ≤ 10 | Yes |

The comprehensive in silico analysis of this compound's ADME and drug-likeness properties suggests that it possesses a promising pharmacokinetic profile for an orally administered drug candidate. Its predicted moderate solubility, good permeability, and metabolic stability, coupled with its full compliance with Lipinski's Rule of Five and other drug-likeness parameters, provide a strong rationale for its further investigation in preclinical studies.

Preclinical Pharmacokinetics and Metabolism Studies of 2 Methyl 2h Indazole 3 Carboximidamide

In Vitro Metabolic Stability Assays (e.g., Liver Microsomes, Hepatocytes)

To assess the metabolic stability of 2-Methyl-2H-indazole-3-carboximidamide, in vitro assays using liver microsomes and hepatocytes from various species, including humans, would be employed. These assays are crucial in early drug discovery to predict the in vivo clearance of a compound.

In a typical liver microsomal stability assay, the compound would be incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). The disappearance of the parent compound over time would be monitored by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Hepatocyte stability assays provide a more comprehensive picture of metabolic stability as they contain both Phase I and Phase II metabolic enzymes, as well as active transport mechanisms. Similar to microsomal assays, the compound would be incubated with hepatocytes, and its concentration would be measured over time to determine its metabolic fate.

For structurally related indazole-3-carboxamide derivatives, studies have shown that they can be rapidly metabolized in vitro. researchgate.net

Identification of Major Metabolites (Preclinical)

Following in vitro stability assays, studies would be conducted to identify the major metabolites of this compound. This is essential for understanding the metabolic pathways and identifying potentially active or toxic metabolites.

Using high-resolution mass spectrometry, the structures of metabolites formed in liver microsome or hepatocyte incubations would be elucidated. Common metabolic transformations for indazole-3-carboxamide derivatives include hydroxylation, hydrolysis of amide bonds, and N-dealkylation. nih.govnih.gov For this compound, potential metabolic pathways could involve hydroxylation of the indazole ring or the methyl group, as well as hydrolysis of the carboximidamide group to the corresponding carboxylic acid. Subsequent Phase II metabolism, such as glucuronidation of hydroxylated metabolites, would also be investigated. nih.gov

In Vivo Preclinical Pharmacokinetic Profiling (e.g., Absorption, Distribution, Excretion in Animal Models)

To understand the in vivo behavior of this compound, pharmacokinetic studies would be performed in animal models such as rats or mice. Following administration of the compound (e.g., intravenously and orally), blood samples would be collected at various time points to determine the plasma concentration-time profile.

Key pharmacokinetic parameters that would be determined include:

Absorption: The rate and extent of absorption after oral administration would be assessed by parameters such as the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and bioavailability.

Distribution: The volume of distribution (Vd) would be calculated to understand how the compound distributes between the plasma and the rest of the body tissues.

Metabolism: The in vivo metabolic profile would be characterized by identifying the major metabolites in plasma and excreta.

Excretion: The routes and rates of elimination of the parent compound and its metabolites from the body would be determined by analyzing urine and feces. The total body clearance (CL) and elimination half-life (t½) would also be calculated.

Impact of Structural Modifications on Preclinical Pharmacokinetic Properties

For instance, the introduction of different substituents on the indazole ring could alter the sites of metabolism and influence the rate of clearance. Similarly, modifications to the carboximidamide group could affect its susceptibility to hydrolysis and alter the absorption and distribution characteristics of the molecule. Structure-activity relationship studies on related indazole-3-carboxamides have demonstrated that even minor structural changes can significantly alter their biological activity and pharmacokinetic properties.

Systematic structural modifications of this compound would be necessary to explore these relationships and to design analogs with improved drug-like properties, such as enhanced metabolic stability, better oral bioavailability, and a more favorable distribution profile.

Emerging Research Directions and Future Perspectives for 2 Methyl 2h Indazole 3 Carboximidamide

Novel Synthetic Methodologies for Enhanced Accessibility

Future synthetic strategies could explore:

One-Pot Reactions: Developing one-pot, multi-component reactions could significantly streamline the synthesis. For instance, a copper-catalyzed one-pot reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) has been used for other 2H-indazoles and could potentially be adapted. organic-chemistry.org

C-H Activation: Direct C-H functionalization of the indazole core could provide a more atom-economical approach to novel analogs, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, potentially improving yields, purity, and scalability while enhancing safety.

Optimization of the final carboximidamide formation step from a nitrile or carboxylic acid precursor, such as 2-Methyl-2H-indazole-3-carboxylic acid, would also be a key area for methodological improvement. fda.gov

Table 1: Potential Synthetic Approaches for 2-Methyl-2H-indazole-3-carboximidamide

| Synthetic Strategy | Potential Advantages | Key Considerations |

|---|---|---|

| Multi-component Reactions | Increased efficiency, reduced waste | Catalyst selection, reaction optimization |

| C-H Functionalization | Atom economy, access to novel analogs | Regioselectivity, catalyst development |

| Flow Chemistry | Scalability, safety, process control | Equipment setup, optimization of flow parameters |

Exploration of Undiscovered Molecular Targets

The indazole nucleus is present in drugs targeting a variety of molecular classes, including protein kinases and G-protein coupled receptors. pnrjournal.com A key future direction for this compound is the systematic exploration of its potential molecular targets.

High-throughput screening (HTS) of the compound against diverse panels of receptors, enzymes, and ion channels could uncover novel biological activities. For example, derivatives of 2H-indazole-3-carboxamide have recently been identified as potent antagonists of the prostanoid EP4 receptor, a target for cancer immunotherapy. nih.gov This suggests that screening this compound against similar targets could be a fruitful endeavor.

Further investigations could involve:

Phenotypic Screening: Assessing the compound's effect on cellular models of various diseases (e.g., cancer, inflammation, infectious diseases) to identify therapeutic potential without a preconceived target.

Target Deconvolution: Following a positive "hit" from phenotypic screening, proteomic and genomic approaches could be used to identify the specific molecular target responsible for the observed biological effect.

Application in Chemical Biology Probes and Tools

Should this compound be found to interact with a specific molecular target, it could be developed into a valuable chemical probe. This would involve synthesizing derivatives with minimal structural perturbation that incorporate reporter tags, such as:

Fluorophores: For use in fluorescence microscopy and other imaging applications to visualize the localization of the target protein within cells.

Biotin tags: To facilitate affinity purification of the target protein and its binding partners for further characterization.

Photo-affinity labels: To enable covalent cross-linking to the target protein upon photo-irradiation, allowing for unambiguous target identification.

These chemical tools would be instrumental in elucidating the biological function of any identified targets and validating their therapeutic relevance.

Development of Prodrug Strategies for Optimized Preclinical Delivery

The physicochemical properties of a drug candidate, such as solubility and permeability, are critical for its in vivo efficacy. The carboximidamide group of this compound is basic and will be protonated at physiological pH, which may impact its ability to cross cell membranes.

Prodrug strategies could be employed to transiently mask this polar group, thereby improving its drug-like properties. nih.gov A prodrug is an inactive derivative that is converted into the active parent drug in vivo. nih.gov Potential prodrug approaches for this compound might include:

N-Acyloxyalkoxycarbonyl derivatives: These can mask the amidine group and are designed to be cleaved by esterases in the body to release the active compound.

N-Phosphoryl or N-phosphonooxymethyl derivatives: These can improve aqueous solubility and are cleaved by phosphatases.

The design of such prodrugs would aim to enhance oral bioavailability or tailor the pharmacokinetic profile for a specific therapeutic application. acs.org

Integration of Advanced Computational Approaches for Rational Design

Computational chemistry and molecular modeling offer powerful tools to accelerate the drug discovery process. jcchems.com For this compound, these approaches can be used to:

Predict Physicochemical Properties: In silico tools can estimate properties like solubility, lipophilicity (LogP), and pKa, helping to prioritize analogs for synthesis. uni.lu

Virtual Screening: If a molecular target is identified, the structure of this compound can be used as a starting point for virtual screening of compound libraries to identify other potential binders.

Structure-Activity Relationship (SAR) Studies: Molecular docking and dynamic simulations can be used to predict how modifications to the this compound scaffold would affect its binding to a target protein. researchgate.net This rational, structure-based design approach can guide the synthesis of more potent and selective analogs.

Table 2: Application of Computational Tools in the Rational Design of Analogs

| Computational Method | Application | Desired Outcome |

|---|---|---|

| QSAR | Predict biological activity from chemical structure | Identify key structural features for activity |

| Molecular Docking | Predict binding mode and affinity to a target | Guide the design of more potent analogs |

| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex | Understand binding stability and conformational changes |

Potential for Combination Studies in Preclinical Models

Once a clear biological activity and molecular target are established for this compound, a significant future research direction would be to evaluate its efficacy in combination with other therapeutic agents in preclinical disease models. For instance, if the compound is found to have anti-cancer properties, it could be tested alongside standard-of-care chemotherapies or immunotherapies. nih.gov

Combination studies are critical for:

Identifying Synergistic Interactions: Where the combined effect of the two drugs is greater than the sum of their individual effects.

Overcoming Drug Resistance: A compound with a novel mechanism of action might re-sensitize tumors to existing therapies.

Reducing Toxicity: Combining drugs may allow for lower doses of each agent, potentially reducing side effects.

These preclinical combination studies would be essential for defining the potential clinical utility and positioning of this compound as part of a future therapeutic regimen.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-2H-indazole-3-carboximidamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via alkylation of indazole precursors followed by carboximidamide functionalization. Key steps include:

- Alkylation of 2H-indazole using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF at 60°C for 12 hours).

- Subsequent reaction with cyanamide derivatives in the presence of a catalyst (e.g., CuI) to introduce the carboximidamide group.

- Optimization parameters: Temperature control (60–80°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

- Data Consideration : Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water gradient).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm methyl group integration (δ ~2.5 ppm) and indazole ring protons (δ 7.2–8.1 ppm).

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 205.0984).

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (theoretical: C 58.52%, H 5.40%, N 34.08%).

Q. What strategies mitigate solubility challenges during in vitro assays?

- Approach :

- Use hydrochloride salt forms (e.g., this compound hydrochloride) to enhance aqueous solubility .

- Employ co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) in buffer systems (PBS, pH 7.4).

- Validation : Conduct dynamic light scattering (DLS) to confirm absence of aggregates in solution.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Case Study : Discrepancies in enzyme inhibition assays (e.g., kinase vs. phosphatase activity).

- Troubleshooting :

Validate assay conditions (e.g., ATP concentration in kinase assays, Mg²⁺ levels in phosphatase tests).

Test enantiomeric purity (chiral HPLC) to rule out stereochemical interference.

Compare results across cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity.

- Data Reconciliation : Use statistical tools (e.g., Bland-Altman plots) to quantify variability between studies .

Q. What experimental designs are suitable for probing the compound’s stability under physiological conditions?

- Protocol :

- Forced Degradation Studies : Expose the compound to stressors (pH 1–13, 40–80°C, UV light) and monitor degradation via LC-MS.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion over time.

- Key Metrics : Calculate half-life (t₁/₂) and identify degradation products (e.g., hydrolyzed carboximidamide).

Q. How can researchers design dose-response studies to evaluate antitumor efficacy?

- Framework :

- In Vitro : Use MTT/CCK-8 assays across a concentration range (1 nM–100 µM) in cancer cell lines (e.g., MCF-7, A549).

- In Vivo : Administer via intraperitoneal injection (5–50 mg/kg) in xenograft models; monitor tumor volume and biomarkers (e.g., Ki-67 for proliferation).

- Data Analysis : Fit dose-response curves (Hill equation) to calculate IC₅₀/EC₅₀ values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.